3-Bromo-1-iodo-3-methylbutan-2-one

Description

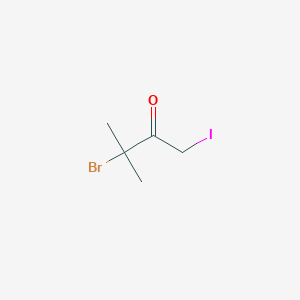

3-Bromo-1-iodo-3-methylbutan-2-one is a halogenated ketone containing both bromine and iodine substituents. The molecule likely exhibits a molecular formula of C₅H₇BrIO, with a branched alkyl chain and dual halogen atoms at positions 1 and 2. Such bifunctional halogenation may confer unique reactivity, particularly in nucleophilic substitution or cross-coupling reactions. The iodine atom’s polarizability and bromine’s electronegativity could synergistically influence its physical and chemical behavior .

Properties

CAS No. |

37010-01-8 |

|---|---|

Molecular Formula |

C5H8BrIO |

Molecular Weight |

290.92 g/mol |

IUPAC Name |

3-bromo-1-iodo-3-methylbutan-2-one |

InChI |

InChI=1S/C5H8BrIO/c1-5(2,6)4(8)3-7/h3H2,1-2H3 |

InChI Key |

UIYFZNIOZNPZEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)CI)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-iodo-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically starts with the bromination of 3-methylbutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step results in the formation of 3-bromo-3-methylbutan-2-one. Subsequently, the iodination is carried out using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to yield 3-Bromo-1-iodo-3-methylbutan-2-one .

Industrial Production Methods

Industrial production of 3-Bromo-1-iodo-3-methylbutan-2-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-iodo-3-methylbutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: Reduction of 3-Bromo-1-iodo-3-methylbutan-2-one can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.

Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products

Substitution: Formation of substituted derivatives such as alcohols, nitriles, or amines.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-1-iodo-3-methylbutan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-iodo-3-methylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for multiple reaction pathways. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

3-Bromo-2-butanone (C₄H₇BrO)

- Structure: A monohalogenated ketone with bromine at position 3.

- Key Differences: Lacks iodine, reducing molecular weight (183.01 g/mol vs. ~297.93 g/mol for the target compound). Simpler substitution pattern may limit applications in multi-step syntheses.

1-Bromo-3-methylbutane (C₅H₁₁Br)

- Structure : A primary alkyl bromide with a branched chain.

- Key Differences :

- Lacks a ketone group and iodine, making it less polar and reactive toward nucleophiles.

- Used in alkylation reactions (e.g., SN2 substitutions), whereas the target compound’s ketone group enables carbonyl chemistry (e.g., Grignard additions) .

- Lower molecular weight (151.05 g/mol) and distinct hazard profile (UN2341/130 classification) .

3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)

- Structure : Dihalogenated alcohol with bromine atoms at positions 2 and 3.

- Key Differences: Contains hydroxyl (-OH) instead of ketone (=O), altering solubility and reactivity (e.g., hydrogen bonding vs. electrophilic carbonyl). Limited data on synthesis and applications, suggesting niche industrial use .

Comparative Data Table

*Theoretical values due to lack of direct experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.